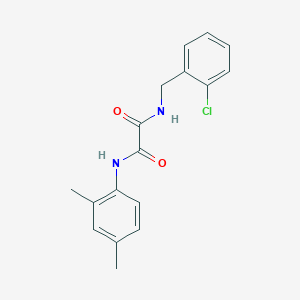![molecular formula C11H15N3O6S2 B5112571 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine](/img/structure/B5112571.png)
1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine, also known as MNMI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have significant effects on various biological processes.
Wirkmechanismus
1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine inhibits PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins. The accumulation of phosphorylated proteins can have significant effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine has been shown to have significant effects on various biological processes. It has been shown to inhibit the growth of cancer cells and to enhance the immune response in animal models. 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine has been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, allowing researchers to study the role of PTPs in various biological processes. 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine is also stable and can be easily synthesized in large quantities. However, 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine has some limitations for lab experiments. It is a highly specialized tool and requires expertise in its synthesis and use. 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine is also expensive, limiting its use in some research settings.
Zukünftige Richtungen
1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine has significant potential for future research. It has been shown to have significant effects on various biological processes and has potential therapeutic applications in several diseases. Future research should focus on the development of new 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine derivatives with improved selectivity and potency. Additionally, the role of PTPs in various diseases should be further studied using 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine as a tool. Finally, the potential therapeutic applications of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine should be further explored in preclinical and clinical studies.
Synthesemethoden
1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 1,3-dimethyl-2-imidazolidinone. The resulting intermediate is then reacted with methylsulfonyl chloride to yield 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine has been extensively used in scientific research as a tool to study the role of PTPs in various biological processes. PTPs are a family of enzymes that play a critical role in the regulation of cellular signaling pathways. Dysregulation of PTP activity has been implicated in the pathogenesis of many diseases, including cancer, diabetes, and autoimmune disorders. 1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine has been shown to selectively inhibit PTP activity and has been used to study the role of PTPs in various cellular processes.
Eigenschaften
IUPAC Name |
1-(4-methyl-3-nitrophenyl)sulfonyl-3-methylsulfonylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S2/c1-9-3-4-10(7-11(9)14(15)16)22(19,20)13-6-5-12(8-13)21(2,17)18/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVVBRPTPJYBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C2)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

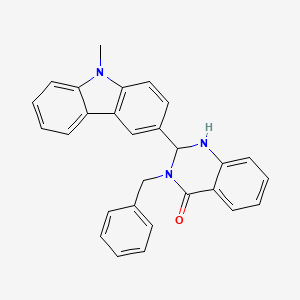


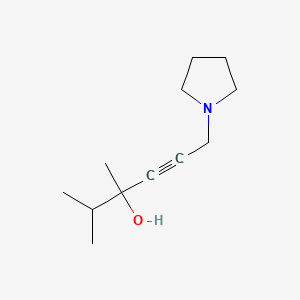
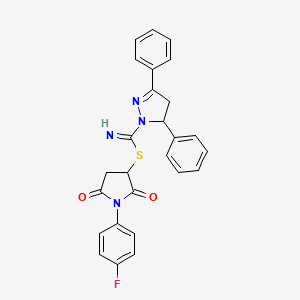
![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)
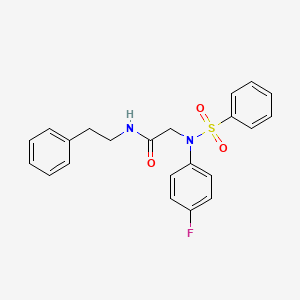
![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5112549.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B5112557.png)
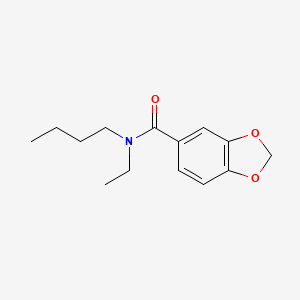
![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B5112566.png)
![1-(2-furylmethyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112572.png)
